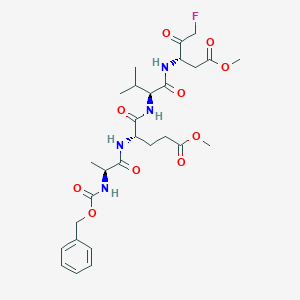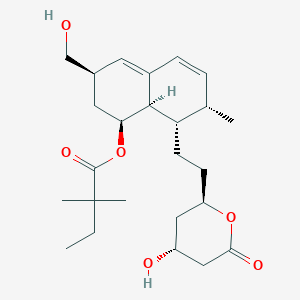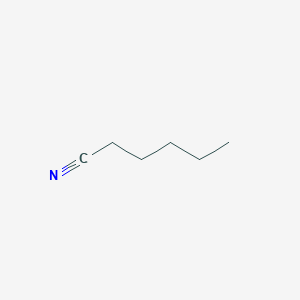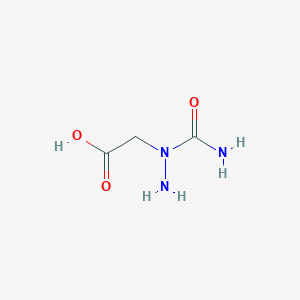
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one, also known as AICAR, is a synthetic nucleoside analogue. It has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and aging.
Wirkmechanismus
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one exerts its effects through several mechanisms. It activates AMPK, a key regulator of cellular energy metabolism, which leads to the inhibition of anabolic pathways and the activation of catabolic pathways. It also activates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function. Additionally, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to inhibit the mTOR pathway, a key regulator of cell growth and proliferation.
Biochemische Und Physiologische Effekte
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells. It also increases mitochondrial biogenesis and function, leading to increased energy production and improved cellular metabolism. 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve insulin sensitivity and glucose tolerance in animal models of metabolic disorders. Additionally, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and can be used at low concentrations. However, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has several limitations. It can be unstable in solution and may degrade over time. It can also be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one. One direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more stable and potent analogues of 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one for use in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one and its potential side effects.
Synthesemethoden
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one. Biosynthesis involves the use of living organisms to produce 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been extensively studied for its potential applications in cancer research, metabolic disorders, and aging. In cancer research, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to inhibit the growth of cancer cells by activating AMP-activated protein kinase (AMPK) and inducing cell cycle arrest and apoptosis. In metabolic disorders, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In aging, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve mitochondrial function and increase lifespan in animal models.
Eigenschaften
CAS-Nummer |
126175-83-5 |
|---|---|
Produktname |
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one |
Molekularformel |
C11H12N8O2 |
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
2-amino-1-[2-(6-amino-2-oxopyrimidin-1-yl)ethyl]-7H-purin-6-one |
InChI |
InChI=1S/C11H12N8O2/c12-6-1-2-14-11(21)18(6)3-4-19-9(20)7-8(16-5-15-7)17-10(19)13/h1-2,5H,3-4,12H2,(H2,13,17)(H,15,16) |
InChI-Schlüssel |
IOYUNDOORBPWRD-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=O)N=C1)CCN2C(=O)C3=C(N=CN3)N=C2N)N |
Kanonische SMILES |
C1=C(N(C(=O)N=C1)CCN2C(=O)C3=C(N=CN3)N=C2N)N |
Synonyme |
1-(3-cytosinyl)-2-(1-guanyl)ethane 1-CGE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















